(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzaldehyde, acetone, and dimethylamine.
Condensation Reaction: The initial step involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base like sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use as ligands in catalytic reactions due to the presence of the dimethylamino group.
Biology
Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the pyrazolone core, which is known to interact with various biological targets.
Antimicrobial Agents: The nitro group can impart antimicrobial properties, making it a candidate for drug development.
Medicine
Anti-inflammatory Agents: Pyrazolone derivatives are known for their anti-inflammatory properties, and this compound could be explored for similar activities.
Cancer Research: Potential use in cancer research due to its ability to interact with DNA and proteins.
Industry
Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Materials Science:
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Protein Binding: It can bind to proteins, altering their structure and function, which can be useful in drug development.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitro group, which affects its reactivity and biological activity.
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of the nitro group in (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C14H16N4O3/c1-9-13(10(2)16(3)4)14(19)17(15-9)11-5-7-12(8-6-11)18(20)21/h5-8H,1-4H3/b13-10- |
InChI Key |
ALBPVHBMYNJXRS-RAXLEYEMSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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